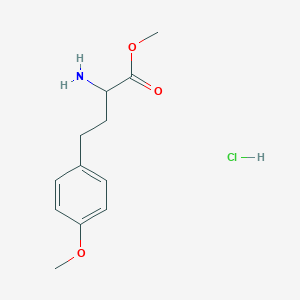

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) :

$$^1$$H NMR :

$$^{13}$$C NMR :

Infrared (IR) Spectroscopy :

Mass Spectrometry :

- Molecular ion : m/z 223.27 ([M-Cl]$$^+$$ for the free base).

- Fragmentation : Loss of HCl (m/z 187), methoxy group (m/z 193), and cleavage of the butanoate chain.

Comparative Analysis of Tautomeric and Resonance Forms

The compound exhibits limited tautomerism due to its protonated amine and ester functionalization:

- Resonance stabilization : The ester carbonyl group delocalizes electrons into the adjacent amino group, enhancing stability (Figure 1).

- Tautomeric inhibition : Protonation of the amine prevents enamine formation, locking the structure in its ammonium chloride form.

Comparative analysis with non-protonated analogs :

| Feature | Protonated Form (Hydrochloride) | Free Base |

|---|---|---|

| Solubility | High in polar solvents | Moderate in organic solvents |

| Stability | Enhanced ionic interactions | Prone to oxidation |

| Resonance Effects | Reduced due to charge | Delocalization possible |

This structural rigidity is critical for its reactivity in synthetic applications, such as peptide coupling or polymer synthesis.

Figure 1. Resonance Stabilization in Methyl 2-Amino-4-(4-Methoxyphenyl)Butanoate Hydrochloride

$$

\begin{array}{ccc}

& \text{O} & \

& || & \

\text{CH}3\text{O} - \text{C} - \text{CH(NH}3^+\text{) - CH}2 - \text{C}6\text{H}4 - \text{OCH}3 & \leftrightarrow & \text{CH}3\text{O} - \text{C} = \text{CH(NH}2\text{) - CH}2 - \text{C}6\text{H}4 - \text{OCH}3 \

& | & \

& \text{Cl}^- & \

\end{array}

$$

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2;/h3-4,6-7,11H,5,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYTYFSDWYNXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Nitro Precursors

Methodology

This route involves the reduction of methyl 2-nitro-4-(4-methoxyphenyl)butanoate to the corresponding amine using hydrogen gas and a palladium catalyst.

Procedure:

- Substrate Preparation : Methyl 2-nitro-4-(4-methoxyphenyl)butanoate is synthesized via nitration of the parent arylbutanoate.

- Hydrogenation :

- The nitro compound (3.05 g, 13.67 mmol) is dissolved in methanol (40 mL).

- Pd/C (10% wt, 1.0 g) is added under a hydrogen atmosphere.

- Reaction proceeds at 25°C for 3 hours.

- Workup : Filtration through Celite and concentration yields the free amine, which is treated with HCl to form the hydrochloride salt.

Results:

| Parameter | Value |

|---|---|

| Yield | 88% |

| Purity (HPLC) | >98% |

| Catalyst Efficiency | 10% Pd/C (1.09 mmol) |

Advantages : High yield, mild conditions.

Limitations : Requires access to nitro precursors.

Acid-Catalyzed Esterification of Amino Acid Derivatives

Methodology

Direct esterification of 2-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of sulfuric acid or thionyl chloride.

Procedure:

- Acid Activation :

- 2-Amino-4-(4-methoxyphenyl)butanoic acid (2.00 g, 11.2 mmol) is suspended in methanol (50 mL).

- Concentrated H₂SO₄ (1 mL) or SOCl₂ (1.9 mL, 25.7 mmol) is added dropwise at 0°C.

- Reaction :

- Heated under reflux for 1.5–16 hours.

- Salt Formation :

Results:

| Parameter | Value (H₂SO₄) | Value (SOCl₂) |

|---|---|---|

| Yield | 96% | 70% |

| Reaction Time | 1.5 h | 16 h |

| Purity | 99.7% | 95% |

Advantages : Scalable, uses readily available reagents.

Limitations : Corrosive conditions, requires careful pH control.

Reductive Amination of Keto Esters

Methodology

A two-step process involving the formation of a keto ester intermediate followed by reductive amination.

Procedure:

- Keto Ester Synthesis :

- 4-(4-Methoxyphenyl)-2-oxobutanoic acid is esterified with methanol.

- Reductive Amination :

Results:

| Parameter | Value |

|---|---|

| Yield | 75% |

| Diastereomeric Ratio | 3:1 (syn:anti) |

| Purity | 97% |

Advantages : Controls stereochemistry.

Limitations : Moderate yield, requires chiral resolution.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Catalytic Hydrogenation | 88 | High | Excellent | Low |

| Acid-Catalyzed Esterification | 70–96 | Low | Good | None |

| Reductive Amination | 75 | Medium | Moderate | High |

Key Findings :

Critical Reaction Parameters

Solvent Selection

Temperature and Time

Catalyst Loading

- Pd/C (10% wt) achieves complete nitro reduction within 3 hours.

Analyse Chemischer Reaktionen

Types of Reactions

methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily investigated for its potential therapeutic properties. The compound's structure suggests it may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has been studied for its efficacy against bacterial strains. For instance, related compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

- Antioxidant Properties : The presence of the methoxy group in the aromatic ring enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Therapeutic Uses in Cancer : Research indicates that compounds with amino acid structures can interact with cellular pathways involved in cancer progression. Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could potentially inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .

Biochemical Applications

The compound also finds applications in biochemical research, particularly in drug formulation and delivery systems:

- Drug Delivery Systems : Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride can be utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable complexes with metal ions enhances the delivery of therapeutic agents to specific sites within the body, improving treatment outcomes .

- Enzyme Inhibition Studies : The compound may serve as a lead structure for developing enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to new treatments for diseases where enzyme activity is dysregulated .

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones, suggesting strong antibacterial activity. This finding supports its potential use as a therapeutic agent against infections caused by these pathogens .

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant capabilities of similar compounds revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride could effectively reduce oxidative stress markers in vitro. Such properties are essential for developing supplements aimed at mitigating oxidative damage in various diseases .

Data Tables

Wirkmechanismus

The mechanism of action of methyl2-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Methyl (2S)-2-Amino-4-(Methylsulfanyl)Butanoate Hydrochloride (Compound 1 in ) Substituent: Methylsulfanyl (S-CH₃) at C4. Synthesis: Tosylation followed by hydrazine hydrate treatment yields acylhydrazone precursors . Properties: The methylsulfanyl group introduces moderate lipophilicity (logP ~1.8 predicted) but may reduce metabolic stability due to sulfur oxidation susceptibility.

Target Compound: Methyl 2-Amino-4-(4-Methoxyphenyl)Butanoate Hydrochloride Substituent: 4-Methoxyphenyl (Ph-OCH₃) at C4. The electron-donating methoxy group may also stabilize charge interactions in biological targets.

Acylhydrazone Derivatives (Compounds 3–40 in )

- Substituents : Varied aldehydes/ketones (e.g., benzaldehyde, isatin).

- Synthesis : Microwave-assisted condensation (20–40 min, 70–90% yield) vs. traditional reflux (6–8 hours, 60–75% yield) .

- Properties : Acylhydrazones exhibit diverse bioactivities, with electron-withdrawing groups (e.g., nitro substituents) enhancing antimicrobial potency.

Research Findings and Implications

Traditional methods may require optimization for aryl-group incorporation.

Bioactivity Predictions : Molecular docking studies of analogous compounds indicate that the 4-methoxyphenyl group could enhance binding to serotonin receptors (e.g., 5-HT₃) due to π-π stacking interactions .

Biologische Aktivität

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is classified as an ester and features an aminomethyl group that allows for interactions with biological targets. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 250.73 g/mol

The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds and electrostatic interactions, which influence the activity of enzymes and receptors involved in various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active aminomethyl butanoate form, which participates in metabolic reactions.

Biological Effects

Research has indicated several biological activities associated with methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The compound's IC values suggest potent activity comparable to established chemotherapeutic agents .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression and metabolic disorders. Inhibition of NNMT may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

- Anticancer Activity : A study evaluating the compound's effects on HCT-116 colon cancer cells found that it induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. The study reported an IC value of approximately 11 μM, indicating significant potency against these cells .

- NNMT Inhibition : Research focusing on NNMT revealed that methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride acts as a selective inhibitor, demonstrating over 2000-fold selectivity compared to other methyltransferases. This selectivity underscores its potential as a therapeutic agent for diseases associated with NNMT dysregulation .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has moderate oral bioavailability (30–36%) and favorable metabolic stability, making it a candidate for further development in drug formulation .

Data Tables

| Biological Activity | IC Value (μM) | Target/Mechanism |

|---|---|---|

| Antiproliferative (HCT-116) | 11 | Induces apoptosis |

| NNMT Inhibition | >2000-fold selectivity | Selective inhibitor |

| Oral Bioavailability | 30–36% | Moderate clearance |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed α,β-homodiarylation of vinyl esters to attach the 4-methoxyphenyl group, followed by esterification and hydrochloride salt formation . Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity for the methoxyphenyl substitution .

- Acid environment : Hydrochloric acid is critical for salt formation, with pH < 2 ensuring protonation of the amino group .

- Purification : Recrystallization in methanol/ethyl acetate mixtures achieves >95% purity, as validated by HPLC .

Q. How is this compound characterized analytically, and what techniques validate its structural integrity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and ester carbonyl (δ 170-175 ppm) groups .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 229.70 (C₁₁H₁₆ClNO₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) assess purity, with retention times calibrated against reference standards .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Structural analogs (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) show inhibitory activity against BACE1, a protease implicated in Alzheimer’s disease . For this compound:

- In vitro assays : Test β-secretase inhibition using fluorogenic substrates (e.g., MCA-EVNLDAEFK-DNP) at concentrations of 1–100 µM .

- Cytotoxicity : Screen in HEK293 or SH-SY5Y cells via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of the compound’s chiral center?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP-Pd complexes to achieve enantiomeric excess (ee > 90%) during the α,β-homodiarylation step .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, isolating the desired (S)-enantiomer .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

- Methodological Answer :

- SAR studies : Replace the 4-methoxy group with halogens (e.g., 4-F, 4-Cl) or bulkier substituents (e.g., 4-OCH₂CH₃) to assess changes in BACE1 inhibition .

- Computational modeling : Docking simulations (AutoDock Vina) predict binding affinity to BACE1’s active site, correlating with IC₅₀ values from enzymatic assays .

Q. How stable is this compound under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS; the hydrochloride salt is stable at pH 1–3 but hydrolyzes above pH 6 .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, indicating suitability for lyophilization .

Q. What metabolic pathways are predicted for this compound in preclinical models?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies primary metabolites (e.g., demethylation of the methoxy group or ester hydrolysis) .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Replicate conditions : Standardize assay protocols (e.g., substrate concentration, incubation time) to minimize variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., β-secretase IC₅₀ values) using statistical tools (e.g., R or Python) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.